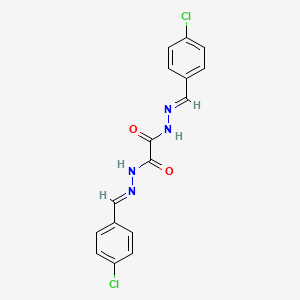![molecular formula C20H17N3O2 B3842900 4-methoxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide CAS No. 5337-77-9](/img/structure/B3842900.png)
4-methoxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide
Vue d'ensemble
Description
4-methoxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide, commonly known as MPBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B) and has shown promising results in the treatment of various diseases. In
Mécanisme D'action
MPBH acts as a competitive inhibitor of 4-methoxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide, which is a key regulator of insulin signaling. By inhibiting this compound, MPBH increases insulin sensitivity and glucose uptake in cells. MPBH also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
MPBH has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces inflammation and oxidative stress, which are associated with various diseases. MPBH has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
MPBH is a potent and selective inhibitor of 4-methoxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide, making it a valuable tool compound for studying the role of this compound in various cellular processes. However, MPBH has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments. In addition, MPBH has not been extensively studied in human clinical trials, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on MPBH. One area of interest is the development of more potent and selective 4-methoxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide inhibitors. Another area of research is the investigation of the effects of MPBH on other cellular processes, such as autophagy and apoptosis. MPBH may also have potential as a therapeutic agent for other diseases, such as cardiovascular disease and metabolic disorders. Finally, more research is needed to determine the safety and efficacy of MPBH in human clinical trials.
Applications De Recherche Scientifique
MPBH has been extensively studied for its potential therapeutic applications. It has been shown to have anti-diabetic, anti-obesity, and anti-inflammatory properties. MPBH has also been found to be effective in the treatment of cancer and neurodegenerative diseases. In addition, MPBH has been used as a tool compound to study the role of 4-methoxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide in various cellular processes.
Propriétés
IUPAC Name |
4-methoxy-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-18-9-7-17(8-10-18)20(24)23-22-19(15-5-3-2-4-6-15)16-11-13-21-14-12-16/h2-14H,1H3,(H,23,24)/b22-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWWFHJLWWYABO-ZBJSNUHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416368 | |
| Record name | ST50912400 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5337-77-9 | |
| Record name | ST50912400 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842820.png)


![5-[(3-fluorophenyl)sulfonyl]-3-(2-thienyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3842850.png)
![methyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B3842858.png)


![N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842870.png)
![N'-[1-(2-chlorophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3842876.png)

![N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3842885.png)

![(2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B3842906.png)
